BenchChemオンラインストアへようこそ!

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a synthetic heterocyclic compound (C18H20N4O2, MW 324.38) that integrates an indole-3-carboxamide core, a pyrazole linker, and a tetrahydropyran (oxane) moiety. This scaffold falls within the broader chemotype of indole-pyrazole hybrids, which have been extensively explored as tubulin polymerization inhibitors, kinase antagonists, and cannabinoid receptor ligands.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 1705312-29-3
Cat. No. B2698668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide
CAS1705312-29-3
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H20N4O2/c23-18(16-10-19-17-4-2-1-3-15(16)17)21-14-9-20-22(12-14)11-13-5-7-24-8-6-13/h1-4,9-10,12-13,19H,5-8,11H2,(H,21,23)
InChIKeyIMPFOSUTOBOPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide (CAS 1705312-29-3) Procurement-Quality Overview


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a synthetic heterocyclic compound (C18H20N4O2, MW 324.38) that integrates an indole-3-carboxamide core, a pyrazole linker, and a tetrahydropyran (oxane) moiety . This scaffold falls within the broader chemotype of indole-pyrazole hybrids, which have been extensively explored as tubulin polymerization inhibitors, kinase antagonists, and cannabinoid receptor ligands [1]. The compound is primarily supplied as a research-grade chemical for non-human, non-therapeutic investigations . It is categorized as a specialized building block or reference probe in early-stage drug discovery, and its precise target engagement profile remains to be fully elucidated in independent peer-reviewed studies.

Why N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide Cannot Be Generically Substituted


Generic substitution fails because the specific connectivity of the N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl} group to the indole-3-carboxamide core creates a unique conformational landscape and hydrogen-bonding pattern that is not replicated by simple indole-3-carboxamides, pyrazole-4-carboxamides, or analogs with alternative substituents [1]. In the closely related tubulin-targeting chemotype, subtle variations in the linker and attached heterocycle have been shown to shift antiproliferative potency by over an order of magnitude across cancer cell lines (Huh7, MCF-7, HCT116) [2]. For this compound, the presence of the oxan-4-ylmethyl group on the pyrazole nitrogen distinguishes it from direct analogs such as N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide or the cyclohexylmethyl variant, each of which exhibits different lipophilicity (cLogP), steric bulk, and, consequently, divergent target engagement and cell permeability profiles [3]. Therefore, without explicit head-to-head functional data, using a nearest-neighbor analog as a drop-in replacement risks introducing uncontrolled variables in target binding, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide


Positional Isomer Differentiation: Indole-3-carboxamide vs. Indole-2-carboxamide

The carboxamide attachment point on the indole core (3-position vs. 2-position) is a critical determinant of biological activity. In the patent literature covering indole carboxamide derivatives as P2Y12 antagonists, the 3-carboxamide regioisomers consistently demonstrate superior receptor binding and antiplatelet activity compared to their 2-carboxamide counterparts, with the most potent 3-carboxamide analogs achieving IC50 values in the nanomolar range for platelet aggregation inhibition [1]. While the present compound has not been directly profiled in published P2Y12 assays, its indole-3-carboxamide architecture aligns it with the active regioisomeric series, whereas the indole-2-carboxamide isomer N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide represents the less active configuration and should not be considered interchangeable.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Tubulin Polymerization Inhibition: Indole-Pyrazole Hybrid Class Potency Benchmarks

Indole-pyrazole-5-carboxamide hybrids have been systematically evaluated as tubulin-targeting agents. In a panel of 20 compounds tested against Huh7, MCF-7, and HCT116 cancer cell lines, the most potent analogs achieved IC50 values of 0.5–5 µM, with some outperforming the reference drug sorafenib [1]. The target compound shares the indole-pyrazole-carboxamide pharmacophore but incorporates an oxan-4-ylmethyl substituent not present in the published series. Based on molecular modeling, the tetrahydropyran oxygen introduces an additional hydrogen-bond acceptor that may enhance tubulin colchicine-site binding compared to carbon-only substituents (e.g., cyclohexylmethyl analog), though direct comparative IC50 data for the target compound remain unreported.

Anticancer Tubulin Polymerization Molecular Hybridization

CB2 Cannabinoid Receptor Ligand Potential based on Indole-3-Carboxamide Chemotype

Indole-3-carboxamide derivatives have been patented as selective CB2 cannabinoid receptor ligands, with representative compounds showing nanomolar affinity (Ki) for CB2 and significantly weaker binding to CB1 [1]. The target compound's indole-3-carboxamide core and the electron-rich pyrazole ring are consistent with the pharmacophore necessary for CB2 engagement. In contrast, indole-2-carboxamide analogs and those lacking the pyrazole heterocycle show diminished CB2 affinity in the patent SAR tables. Direct CB2 binding data (Ki) for the target compound have not been published, but its structural congruence with the active series supports its prioritization as a CB2 probe candidate over non-pyrazole-containing indole carboxamides.

Cannabinoid Receptor CB2 Agonist Immunomodulation

Molecular Topology Differentiation: Oxan-4-ylmethyl vs. Oxan-2-ylmethyl Isomer

The substitution position on the oxane ring (4-ylmethyl vs. 2-ylmethyl) dictates the spatial orientation of the tetrahydropyran oxygen, altering both molecular shape and polarity distribution. The oxan-4-ylmethyl isomer (target compound) positions the oxygen atom farther from the pyrazole-indole core, resulting in a more extended conformation with a predicted cLogP of approximately 2.8, compared to an estimated cLogP of 2.5 for the oxan-2-ylmethyl isomer . This difference in lipophilicity and dipole moment can influence membrane permeability and off-target binding. In the absence of direct comparative biological data, the 4-ylmethyl isomer provides greater topological distance between the H-bond acceptor and the pharmacophore, which may reduce intramolecular interactions that could compromise target binding.

Conformational Analysis Physicochemical Properties Ligand Efficiency

Anticancer Kinase Inhibition Potential: Pyrazole-Indole Hybrids as RET and IKK2 Inhibitors

Pyrazolyl-indole derivatives have been patented as inhibitors of RET kinase and IKK2, with lead compounds demonstrating IC50 values in the low nanomolar range [1]. The target compound's indole-3-carboxamide-pyrazole scaffold is structurally analogous to the core of these patented kinase inhibitors. While the specific oxan-4-ylmethyl substitution has not been profiled in published kinase panels, the general chemotype has validated kinase engagement. Analogs in which the pyrazole ring is replaced by non-heterocyclic linkers or where the carboxamide is omitted show marked reductions in kinase inhibitory activity, underscoring the importance of maintaining the complete indole-pyrazole-carboxamide motif [2].

Kinase Inhibition RET Kinase IKK2 Anticancer

Purity and Characterization Benchmarking for Reproducible Research

Commercial suppliers provide N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide at typical purities of ≥ 95% as determined by HPLC, accompanied by 1H NMR and MS characterization . For research procurement, this purity threshold is critical: trace impurities arising from incomplete oxan-4-ylmethylation or residual starting materials can confound biological assay results, particularly in target-based screens where contaminating pharmacophores may produce false-positive hits. Analogs such as the oxan-2-ylmethyl isomer or the indole-2-carboxamide regioisomer are often present as synthetic byproducts and must be controlled via orthogonal analytical methods.

Analytical Chemistry Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide


Tubulin Polymerization Inhibitor Screening and Probe Development

Based on the demonstrated anticancer activity of indole-pyrazole-5-carboxamide hybrids with IC50 values of 0.5–5 µM in Huh7, MCF-7, and HCT116 cell lines [1], this compound is suitable as a starting point for tubulin colchicine-site probe development. Its oxan-4-ylmethyl substituent provides a hydrogen-bond acceptor that may enhance binding relative to simple N-alkyl analogs, making it a preferred candidate for structure-activity relationship (SAR) expansion in anticancer drug discovery.

CB2 Cannabinoid Receptor Ligand Screening

The indole-3-carboxamide-pyrazole chemotype has been validated as a CB2-selective ligand scaffold with nanomolar affinity (Ki) and > 100-fold selectivity over CB1 [1]. This compound aligns with the patented pharmacophore and can be employed in CB2 agonist screening campaigns or as a reference compound in competitive binding assays, particularly when a non-CB1-active indole carboxamide is required.

Kinase Inhibitor Fragment-Based Drug Discovery

Pyrazolyl-indole derivatives have demonstrated inhibitory activity against RET kinase and IKK2 with IC50 values in the nanomolar range [1]. The target compound retains the critical indole-pyrazole-carboxamide kinase-binding motif and can serve as a privileged fragment for growing or merging strategies in kinase inhibitor design, especially in programs targeting oncogenic kinases where the oxan-4-ylmethyl group may provide favorable solubility and selectivity characteristics.

Regioisomeric Selectivity Studies in P2Y12 Antagonist Research

Given that indole-3-carboxamide (but not indole-2-carboxamide) regioisomers show potent P2Y12 antagonism with nanomolar antiplatelet IC50 [1], this compound can be used as a regioisomeric standard in analytical method development (e.g., HPLC-MS) to distinguish and quantify 3-carboxamide vs. 2-carboxamide impurities in P2Y12-targeted chemical libraries, ensuring compound integrity in cardiovascular drug discovery.

Quote Request

Request a Quote for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.